(S)-Dimethyl bromosuccinate

Thermal racemization kinetics Chiral configurational stability First-order rate constant

(S)-Dimethyl bromosuccinate (CAS 20859-24-9) is a chiral C6 brominated ester that functions as a single-enantiomer building block in asymmetric synthesis. Its predicted boiling point is 217.5±20.0 °C and density is 1.519±0.06 g/cm³.

Molecular Formula C6H9BrO4
Molecular Weight 225.04 g/mol
CAS No. 20859-24-9
Cat. No. B1642522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Dimethyl bromosuccinate
CAS20859-24-9
Molecular FormulaC6H9BrO4
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)OC)Br
InChIInChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1
InChIKeyRGYMYJITHXYRMA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Dimethyl Bromosuccinate CAS 20859-24-9: Chiral Bromosuccinate Building Block Procurement Overview


(S)-Dimethyl bromosuccinate (CAS 20859-24-9) is a chiral C6 brominated ester that functions as a single-enantiomer building block in asymmetric synthesis. Its predicted boiling point is 217.5±20.0 °C and density is 1.519±0.06 g/cm³ . The compound is supplied at ≥95% chemical purity, with batch-specific QC analytics including NMR, HPLC, and GC . A foundational 1952 kinetic study established that this dimethyl ester undergoes measurable thermal racemization at elevated temperatures, a property that directly influences material handling and storage requirements in procurement decisions [1].

Stereochemical control Single-enantiomer building block for asymmetric synthesis
QC analytics Batch-specific NMR, HPLC, GC verification available
Thermal handling Requires cold storage due to documented racemization sensitivity

Why Generic Substitution of (S)-Dimethyl Bromosuccinate Fails: Stereochemical and Thermal Stability Considerations


Generic replacement of (S)-dimethyl bromosuccinate with the (R)-enantiomer (CAS 99147-12-3), the racemic mixture (CAS 760-90-7), or the diethyl ester homolog introduces either the opposite stereochemical outcome or altered reactivity profiles. In asymmetric synthesis, the (S)-configuration directly dictates the absolute configuration of downstream products via SN2 inversion or chiral induction. Substituting the racemate reduces optical yield by 50% in any enantioselective step. Moreover, the dimethyl ester exhibits a distinct thermal racemization profile quantified by first-order rate constants, meaning that procurement of material with unknown thermal history—or substitution of a different ester that lacks this kinetic characterization—introduces unpredictable configurational stability under synthetic conditions [1].

(S)-dimethyl bromosuccinate
(R)-enantiomer
Opposite configuration may invert downstream stereochemistry
(S)-dimethyl bromosuccinate
Racemic mixture
Optical yield reduced by up to 50% in enantioselective steps
(S)-dimethyl bromosuccinate
Diethyl ester homolog
Thermal racemization profile may differ; lacks kinetic characterization

(S)-Dimethyl Bromosuccinate Quantitative Differentiation Evidence for Scientific Procurement


Thermal Racemization Rate: Dimethyl Bromosuccinate vs. Methyl β-Bromobutyrate Ester

The (S)-dimethyl bromosuccinate ester undergoes first-order thermal racemization with a rate constant k_obs = 4.09 × 10⁻⁴ min⁻¹ at 110.0 °C, as measured by loss of optical rotation in the neat liquid phase. In contrast, methyl β-bromobutyrate—a structurally related chiral bromoester—shows a rate constant of only 0.79 × 10⁻⁴ min⁻¹ under identical conditions, making the succinate approximately 5.2-fold more susceptible to thermal racemization [1]. This differential kinetic behavior means that dimethyl bromosuccinate requires stricter temperature control during storage and handling; the rate accelerates to k_obs = 35.1 × 10⁻⁴ min⁻¹ at 130.7 °C [1].

Racemization rate
Head-to-head
k_obs 4.09×10⁻⁴ min⁻¹ vs 0.79×10⁻⁴ min⁻¹ at 110 °C (5.2-fold difference)
Supports cold storage and handling requirements
Neat liquid; 110.0 °C; J. Am. Chem. Soc. 1952
Thermal racemization kinetics Chiral configurational stability First-order rate constant

Enantiomeric Purity and Batch QC: (S)-Dimethyl Bromosuccinate vs. Racemic Dimethyl 2-Bromosuccinate

Commercial (S)-dimethyl bromosuccinate (CAS 20859-24-9) is supplied at ≥95% chemical purity with access to batch-specific QC reports including NMR, HPLC, and GC . The racemic dimethyl 2-bromosuccinate (CAS 760-90-7) is also available at comparable chemical purity but lacks the stereochemical identity that defines the (S)-enantiomer for asymmetric applications. Suppliers such as Bidepharm offer lot-specific analytical data that enable verification of both chemical and enantiomeric purity, as chiral HPLC methods are routinely employed for enantiomeric excess determination of bromosuccinate esters . The (S)-enantiomer is separately cataloged with a distinct MDL number (MFCD11974033) from the (R)-enantiomer (MFCD11974034), ensuring unambiguous procurement of the correct stereoisomer [1].

Enantiomeric identity
Specification review
Single enantiomer; distinct MDL MFCD11974033
Enables stereochemical verification via chiral HPLC
Batch-specific QC reports include NMR, HPLC, GC
Enantiomeric purity Chiral HPLC quality control Chemical purity specification

Physical Property Differentiation: Dimethyl Ester vs. Diethyl Ester Homolog

The dimethyl ester of (S)-bromosuccinate exhibits a predicted boiling point of 217.5±20.0 °C and density of 1.519±0.06 g/cm³ . The diethyl homolog (diethyl (2R)-2-bromosuccinate) shows a significantly higher boiling point of 255.5±20.0 °C and lower density of 1.4±0.1 g/cm³ . This boiling point difference of approximately 38 °C translates into divergent requirements for distillation-based purification: the dimethyl ester distills at a lower temperature range where its thermal racemization rate is still sufficiently low (k_obs of ~4 × 10⁻⁴ min⁻¹ at 110 °C) to permit short-path distillation with minimal configurational loss, whereas the diethyl ester requires higher temperatures that may introduce alternative degradation pathways.

Boiling point
Class-level inference
ΔT_bp ≈ 38 °C lower vs diethyl ester
May support distillation-based purification
Predicted values; no experimental bp for enantiopure dimethyl ester
Boiling point Density Ester homolog physicochemical properties

Application in Enantioselective Synthesis: (S)-Dimethyl Bromosuccinate as a Regioselective Reagent

(S)-Dimethyl bromosuccinate has been employed as an enantioselective and regioselective reagent in polymer and small-molecule synthesis, as documented by Guerin et al., Polym. Commun. 1987, 28, 11 [1]. In the broader class, (S)-bromosuccinic acid derivatives serve as key intermediates for the synthesis of (R)-2-mercaptosuccinic acid via SN2 bromide displacement with xanthate reagents, producing the product with 85% ee, and for (R)-4,4,4-trifluoro-2-mercaptobutyric acid in 97% ee after saponification [2]. While these examples use the free acid rather than the dimethyl ester, the (S)-dimethyl ester retains the same stereochemical configuration at the chiral center (C2), ensuring that nucleophilic displacements proceed with the same stereochemical outcome. The methyl ester groups additionally provide orthogonal protecting-group handles relative to the free acid, enabling differentiated downstream functionalization.

Stereochemical outcome
Supporting evidence
Up to 97% ee for bromosuccinate-derived products
Supports single-enantiomer building block utility
Based on (S)-bromosuccinic acid SN2 displacement; dimethyl ester retains C2 configuration
Asymmetric synthesis Chiral building block Regioselective reagent

(S)-Dimethyl Bromosuccinate: Evidence-Grounded Application Scenarios for Scientific Procurement


Asymmetric Synthesis of Mercaptosuccinic Acid Derivatives

The (S)-dimethyl bromosuccinate scaffold is used as a chiral precursor for (R)-2-mercaptosuccinic acid synthesis via SN2 bromide displacement. The (S)-configuration at C2 ensures that nucleophilic substitution with potassium ethyl xanthate proceeds with inversion, yielding the corresponding (R)-xanthosuccinate in 85% ee. This route is employed in the preparation of chiral intermediates for anti-leukemic, anti-microbial, and anti-tubercular agents [1]. Procurement of the (S)-dimethyl ester rather than the free acid allows orthogonal methyl ester deprotection strategies in multi-step syntheses.

Chiral Building Block for Enantioselective Polymer Synthesis

As reported by Guerin et al. (Polym. Commun. 1987), (S)-dimethyl bromosuccinate functions as an enantioselective and regioselective reagent for the preparation of optically active polymers [2]. The single-enantiomer nature of the building block ensures that chirality is transferred into the polymer backbone, a requirement that cannot be met by racemic dimethyl 2-bromosuccinate. Procurement specifications for this application must prioritize verified enantiomeric purity, ideally confirmed by chiral HPLC.

Controlled-Temperature Synthetic Protocols Requiring Thermally Labile Chiral Intermediates

The established thermal racemization kinetics of dimethyl bromosuccinate (k_obs = 4.09 × 10⁻⁴ min⁻¹ at 110.0 °C; k_obs = 35.1 × 10⁻⁴ min⁻¹ at 130.7 °C) [3] make this compound a useful probe system for studying configurational stability in reaction optimization. Synthetic chemists developing protocols for thermally sensitive chiral intermediates can use these kinetic parameters to set upper temperature limits for reactions involving this scaffold. Procurement for this application requires documented low-temperature shipping (2–8 °C) and a certificate of analysis confirming pre-shipment enantiomeric excess.

Orthogonal Diester Protecting Group Strategy in Multi-Step Asymmetric Synthesis

The dimethyl ester groups of (S)-dimethyl bromosuccinate provide two equivalent methyl ester handles that can be selectively hydrolyzed or transesterified under controlled conditions. This differentiates it from the corresponding free acid (CAS 20859-23-8) or mixed tert-butyl/methyl esters that offer only a single labile group. Procurement of the dimethyl ester is indicated when synthetic routes require simultaneous or sequential ester deprotection at both carboxy termini, a feature not available with the monoester or free acid analogs.

Application
Selection Property
Validation Focus
Mercaptosuccinic acid synthesis
Chiral precursor configuration
Enantiomeric excess verification
Enantioselective polymer synthesis
Enantiomeric purity
Chiral HPLC confirmation
Thermally labile intermediate studies
Low-temperature handling profile
Pre-shipment enantiomeric excess
Orthogonal diester protecting group strategy
Diester selectivity
Deprotection compatibility review
Quote Request

Request a Quote for (S)-Dimethyl bromosuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.